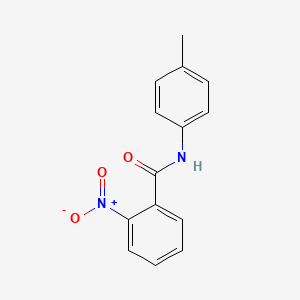

N-(4-methylphenyl)-2-nitrobenzamide

Description

Contextual Significance of Nitrobenzamide Derivatives in Organic Chemistry

Nitrobenzamide derivatives are crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. mdpi.com The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent amide functionality. mdpi.com This electronic effect is pivotal in various chemical transformations.

The presence of the nitro group allows for a range of chemical modifications. mdpi.com One of the most important reactions is its reduction to an amino group, which opens up pathways to synthesize a variety of heterocyclic compounds, such as benzimidazoles and quinazolinones, which are known for their biological activities. rsc.orgresearchgate.net This transformation from a nitro- to an amino-substituted benzamide (B126) is a key step in the synthesis of many pharmacologically relevant scaffolds. researchgate.net

Furthermore, the amide linkage itself is a site of chemical interest, participating in reactions such as hydrolysis and rearrangements. The interplay between the nitro group and the amide functionality provides a versatile platform for synthetic chemists to explore novel molecular architectures. nih.gov

Overview of Academic Research Trajectories for N-(4-methylphenyl)-2-nitrobenzamide

Academic research on this compound and related compounds has primarily focused on a few key areas:

Synthesis and Characterization: A significant portion of research is dedicated to the efficient synthesis of this compound and its analogs. sigmaaldrich.comchemicalbook.com This often involves the acylation of p-toluidine (B81030) with 2-nitrobenzoyl chloride. nih.gov Detailed characterization using spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry is crucial to confirm the structure and purity of the synthesized compounds. youtube.com X-ray crystallography has also been employed to study the solid-state conformation of similar benzamide derivatives. researchgate.net

Reductive Cyclization: A major research trajectory involves the reductive cyclization of o-nitrobenzamides. The reduction of the nitro group in this compound can lead to the formation of an amino group, which can then undergo an intramolecular cyclization with the adjacent amide carbonyl group to form various heterocyclic systems. chempedia.inforesearchgate.net This strategy is a powerful tool for the synthesis of complex nitrogen-containing heterocycles. rsc.org

Precursor for Biologically Active Molecules: While research on the direct biological application of this compound is not extensive, its role as a precursor to potentially bioactive molecules is a significant area of interest. ontosight.ainih.gov The reduction product, 2-amino-N-(4-methylphenyl)benzamide, serves as a key intermediate for synthesizing compounds with potential therapeutic applications. sigmaaldrich.comnih.gov The broader class of nitrobenzamides has been investigated for various biological activities, including anticonvulsant and anti-inflammatory properties. nih.gov

Scope and Objectives of Comprehensive Research on the Chemical Compound

Comprehensive research on this compound aims to fully elucidate its chemical behavior and synthetic potential. The primary objectives include:

Optimization of Synthetic Routes: Developing high-yielding, cost-effective, and environmentally friendly methods for its preparation. google.com

Exploration of Reactivity: Investigating the chemical transformations it can undergo, particularly focusing on the reactions of the nitro group and the amide linkage. This includes studying its behavior under various reaction conditions, such as with different reducing agents and catalysts.

Structural Analysis: Detailed structural studies using techniques like X-ray crystallography to understand the molecule's three-dimensional structure, which can provide insights into its reactivity and interactions. researchgate.net

Intermediate for Novel Compounds: Utilizing it as a starting material for the synthesis of new and complex organic molecules, especially heterocyclic compounds with potential applications in materials science or medicinal chemistry. google.commdpi.commdpi.commdpi.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₃ | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 256.26 g/mol | sigmaaldrich.comchemicalbook.com |

| CAS Number | 50623-00-2 | sigmaaldrich.comchemicalbook.com |

| Appearance | Typically a solid | sigmaaldrich.com |

| Melting Point | Not consistently reported, but related nitrobenzamides are solids at room temperature. For instance, p-Nitrobenzamide has a melting point of 199-201 °C. | chemicalbook.com |

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic data. While a comprehensive public database for this specific compound is limited, the expected spectral features can be inferred from related structures.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both the nitrobenzoyl and tolyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the amide. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 256.26). |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDBCXOUHQZYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325212 | |

| Record name | N-(4-Methylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50623-00-2 | |

| Record name | NSC409258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 4 Methylphenyl 2 Nitrobenzamide

Established Synthetic Routes for N-(4-methylphenyl)-2-nitrobenzamide and its Close Analogs

Nucleophilic Acyl Substitution Strategies (e.g., Acyl Chloride-Amine Condensation)

The most prominent and widely employed method for synthesizing this compound is through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

A classic and effective example of this strategy is the condensation reaction between an acyl chloride and an amine. In the context of this compound, this involves the reaction of 2-nitrobenzoyl chloride with p-toluidine (B81030). mdpi.com This reaction, often referred to as the Schotten-Baumann reaction, is a straightforward and rapid method for amide bond formation. mdpi.com The process typically occurs by dissolving the amine in a suitable solvent, such as dichloromethane, followed by the addition of the acyl chloride. mdpi.com A base, like triethylamine (B128534) or sodium carbonate, is often added to neutralize the hydrochloric acid byproduct. mdpi.com

The reactivity of carboxylic acid derivatives is a key factor in these syntheses, with acyl chlorides being more reactive than esters or carboxylic acids themselves. libretexts.orgchadsprep.com This higher reactivity means that the reaction with amines often proceeds without the need for a catalyst. youtube.com

Below is a table summarizing the synthesis of N-aryl benzamide (B126) derivatives via nucleophilic acyl substitution:

| Acyl Chloride | Amine | Product | Yield (%) | Reference |

| Benzoyl chloride | Nitrobenzene | N-Phenylbenzamide | 88 | nih.gov |

| 4-Methylbenzoyl chloride | Nitrobenzene | N-Phenyl-4-methylbenzamide | 92 | nih.gov |

| 4-Methoxybenzoyl chloride | Nitrobenzene | 4-Methoxy-N-phenylbenzamide | 95 | nih.gov |

| 4-Chlorobenzoyl chloride | Nitrobenzene | 4-Chloro-N-phenylbenzamide | 85 | nih.gov |

| 2-Nitrobenzoyl chloride | p-Toluidine | This compound | Not specified | sigmaaldrich.comchemdiv.com |

| 4-Nitrobenzoyl chloride | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-4-nitrobenzamide | Not specified | nih.gov |

| 2-Chloro-5-sulfamoyl-4-nitrobenzoyl chloride | p-Toluidine | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide | 37.70 | nih.gov |

Exploration of Alternative Synthetic Pathways

While acyl chloride-amine condensation is a primary route, researchers have explored alternative methods for synthesizing N-aryl amides, which could be adapted for this compound.

One such approach involves the direct conversion of nitroarenes to N-aryl amides. This method bypasses the need to first reduce the nitro compound to an amine. nih.govnih.gov For instance, a one-pot protocol has been developed that utilizes trichlorosilane (B8805176) for the metal-free reduction of a nitro group, followed by the addition of an anhydride (B1165640) to form the amide. nih.gov This procedure offers good to excellent yields and relies on readily available reagents. nih.gov

Another innovative method is the reductive amidation of esters with nitro compounds. nih.govresearchgate.net This has been achieved using a heterogeneous nickel-based catalyst, providing a more step-economical and sustainable approach compared to traditional methods. nih.govresearchgate.net This technique has shown broad applicability with various nitroarenes and esters. nih.gov

The direct reaction of carboxylic acids with isocyanates in the presence of a catalyst, such as an anhydrous hydrogen halide, also presents a viable route to N-aryl amides. google.com

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via nucleophilic acyl substitution proceeds through a well-established two-step mechanism: addition-elimination. masterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of p-toluidine on the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination: This tetrahedral intermediate is unstable and rapidly collapses. libretexts.org The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comlibretexts.org A final deprotonation step, often facilitated by a base, yields the stable this compound.

Optimization Strategies for Reaction Yield, Purity, and Efficiency in Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product while ensuring the efficiency of the process. Several factors can be adjusted to achieve this.

Reaction Conditions:

Solvent: The choice of solvent is crucial. Dichloromethane is commonly used for acyl chloride-amine condensations. mdpi.com

Temperature: These reactions are often carried out at room temperature, but in some cases, gentle heating might be required to increase the reaction rate. nih.govnih.gov For instance, some reductive amidation reactions are performed at elevated temperatures, such as 130 °C. nih.gov

Catalyst: While not always necessary for acyl chloride reactions, other methods rely heavily on catalysts. For example, nickel-based nanocatalysts have been shown to be highly effective in reductive amidation. nih.govresearchgate.net The optimization of catalyst loading is critical for achieving high yields. researchgate.net

Stoichiometry and Reagents:

The molar ratio of reactants can significantly impact the outcome. For example, in the Fe-mediated synthesis of N-aryl amides, using a 2:1 molar ratio of acyl chloride to nitroarene was found to be optimal. nih.gov

The use of a base to scavenge the acid byproduct in acyl chloride reactions is standard practice to drive the reaction to completion. mdpi.com

Work-up and Purification:

After the reaction is complete, a series of washing steps are typically employed to remove unreacted starting materials and byproducts. This often involves washing with a dilute acid, a saturated solution of sodium bicarbonate, and brine. mdpi.com

The final product is usually isolated and purified by recrystallization or column chromatography to achieve high purity. nih.govmdpi.com

The following table highlights optimization parameters from various N-aryl amide syntheses:

| Reaction Type | Key Optimization Parameter | Optimal Condition | Result | Reference |

| Fe-mediated amidation | Molar ratio of Acyl Chloride:Nitroarene | 2:1 | 88% yield | nih.gov |

| Fe-mediated amidation | Reaction Temperature | 60 °C | Good yield | nih.gov |

| Ni-catalyzed reductive amidation | Catalyst | Ni-L1@TiO2-800 | Up to 89% yield | nih.gov |

| Ni-catalyzed reductive amidation | Reaction Temperature | 130 °C | High yield | nih.gov |

| Metal-free reduction/amidation | Reducing Agent | Trichlorosilane | Good-excellent yields | nih.gov |

Molecular Structure and Supramolecular Architecture of N 4 Methylphenyl 2 Nitrobenzamide

Advanced Structural Elucidation Techniques for N-(4-methylphenyl)-2-nitrobenzamide and Related Benzamides

The determination of the complex three-dimensional structures of benzamides relies on a combination of diffraction and spectroscopic methods, often augmented by computational modeling.

Single-Crystal X-ray Diffraction Analysis

Although a crystal structure for this compound has not been reported, data from analogous compounds provide a clear picture of the expected structural features. For instance, the related compound N-(2-methyl-5-nitro-phenyl)benzamide crystallizes in the monoclinic system with the space group P21/C. researchgate.net Similarly, the sulfonamide analogue, N-(4-methylphenyl)-2-nitrobenzenesulfonamide, also crystallizes in a monoclinic system (space group P21/n). nih.gov These findings suggest that this compound would likely adopt a similar crystalline system, characterized by a relatively low symmetry.

Table 1: Comparative Crystallographic Data of Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| N-(4-methylphenyl)-2-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₄S | Monoclinic | P2₁/n | 8.2787 | 11.2017 | 14.6435 | 91.116 | nih.gov |

Advanced Spectroscopic Investigations for Conformational and Electronic Structure Characterization

Spectroscopic techniques are essential for characterizing the structural and electronic properties of molecules, both complementing and validating diffraction data.

Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups. In a compound like this compound, characteristic absorption bands for the N-H stretching of the amide group, the C=O (Amide I) and N-H bending (Amide II) vibrations, and the symmetric and asymmetric stretching of the nitro (NO₂) group would be expected. These techniques have been successfully used to confirm the presence of amide and nitro functional groups in related structures like N-(2-methyl-5-nitro-phenyl)benzamide. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure in solution. The chemical shifts of the protons and carbons provide a map of the electronic environment throughout the molecule. In benzanilides, NMR can also be used to study intramolecular hydrogen bonding and conformational preferences in solution. rsc.org For example, in N-(2-methyl-5-nitro-phenyl)benzamide, NMR was used to confirm the chemical structure of the grown crystal. researchgate.net

Computational Analysis : Density Functional Theory (DFT) calculations are frequently paired with spectroscopic data to provide deeper insights. ias.ac.in DFT can be used to optimize molecular geometry, predict vibrational frequencies to aid in the assignment of IR spectra, and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Such studies can elucidate intramolecular charge transfer phenomena, which are common in substituted benzanilides. acs.org

Intramolecular Conformation and Torsion Angles Analysis

The dihedral angle between the two aromatic rings is a key parameter describing this twist. In the related N-(4-methylphenyl)benzamide (which lacks the nitro group), this angle is 63.41(5)°. researchgate.net In the sulfonamide analogue, N-(4-methylphenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and anilino rings is 72.64(8)°, and the molecule is significantly twisted at the S–N bond with a C-S-N-C torsion angle of 76.55(18)°. nih.gov The ortho-nitro group in this compound is expected to induce a similarly twisted conformation due to steric hindrance, forcing the two rings out of plane.

Another critical conformational feature is the geometry of the amide group itself. The N-H and C=O bonds are typically found in a trans arrangement. The conformation of the N-H bond in N-(4-methylphenyl)-2-nitrobenzenesulfonamide is syn with respect to the ortho-nitro group, indicating a potential for intramolecular interactions. nih.gov

Table 2: Key Dihedral and Torsion Angles in Related Compounds

| Compound | Parameter | Angle (°) | Ref. |

|---|---|---|---|

| N-(4-methylphenyl)benzamide | Dihedral angle between benzene (B151609) and methylphenyl rings | 63.41(5) | researchgate.net |

| N-(4-methylphenyl)-2-nitrobenzenesulfonamide | Dihedral angle between sulfonyl and anilino rings | 72.64(8) | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound in the solid state is directed by a hierarchy of non-covalent interactions. These interactions dictate how individual molecules recognize each other and assemble into a stable, three-dimensional crystal lattice.

Hydrogen Bonding Networks (e.g., N–H···O, C–H···O)

Hydrogen bonds are the most significant directional interactions in the crystal packing of benzamides. mdpi.com The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to robust and predictable packing motifs.

The specific pattern of hydrogen bonding can vary. In N-(4-methylphenyl)benzamide, molecules are linked into infinite chains along the b-axis via intermolecular N–H···O hydrogen bonds. researchgate.net In contrast, the sulfonamide analogue, N-(4-methylphenyl)-2-nitrobenzenesulfonamide, forms inversion dimers through pairs of N–H···O(S) hydrogen bonds. nih.gov Weaker C–H···O interactions often provide additional stability to the primary network. Given these examples, this compound is expected to form either chain or dimer motifs driven by strong N–H···O hydrogen bonds involving the amide group and potentially the nitro group as an acceptor.

Table 3: Hydrogen Bond Geometry in Related Compounds

| Compound | Donor–H···Acceptor | D···A Distance (Å) | D–H···A Angle (°) | Motif | Ref. |

|---|---|---|---|---|---|

| N-(4-methylphenyl)benzamide | N—H···O | - | - | Chains | researchgate.net |

Non-Covalent Interactions (e.g., π-π Stacking)

In addition to hydrogen bonding, the packing of aromatic molecules like this compound is significantly influenced by π-π stacking interactions between the phenyl rings. youtube.com These interactions, while weaker than hydrogen bonds, are crucial for achieving dense and stable crystal packing.

The presence of an electron-withdrawing nitro group can modulate these interactions, leading to specific nitro-π contacts. researchgate.net Studies on nitroarenes show they participate in strong stacking interactions with aromatic systems. nih.gov The relative orientation of the stacked rings can be parallel-displaced or T-shaped, and this is often influenced by the electronic nature of the substituents. The interplay between strong hydrogen bonds and weaker π-stacking interactions ultimately defines the final, complex three-dimensional supramolecular architecture of the crystal. rsc.org

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

To quantitatively dissect the intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis would be an indispensable tool. This computational method maps the electron distribution of a molecule within a crystal, allowing for a detailed visualization and quantification of intermolecular contacts.

The analysis generates several key graphical representations. The dnorm surface provides a color-coded map of intermolecular contact distances, with red spots highlighting contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

A hypothetical data table for the percentage contributions of intermolecular contacts from a Hirshfeld surface analysis of this compound might look as follows:

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| O···H/H···O | Data Not Available |

| C···H/H···C | Data Not Available |

| C···C | Data Not Available |

| N···H/H···N | Data Not Available |

| Other | Data Not Available |

Polymorphism and Co-crystallization Strategies (Chemical Research Context)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical properties. For this compound, a systematic polymorph screen would be necessary to determine if it can crystallize in multiple forms. This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). Each resulting crystalline phase would then be analyzed using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify unique polymorphs.

Co-crystallization is another strategy employed to modify the physicochemical properties of a solid. This involves combining the target molecule with a second, benign molecule (a coformer) in a stoichiometric ratio within a crystal lattice. For this compound, potential coformers would be selected based on their ability to form robust supramolecular synthons with the target. Given the amide and nitro functionalities, coformers with complementary hydrogen bonding sites, such as carboxylic acids or other amides, would be logical candidates. The screening for co-crystals is often performed using techniques like liquid-assisted grinding, slurry experiments, or solution evaporation. The discovery of new co-crystals would open avenues for tuning properties such as solubility and stability.

Due to the current absence of specific research on the polymorphism and co-crystallization of this compound, this section serves as a forward-looking guide for future investigations into the solid-state chemistry of this compound.

Computational Chemistry and Theoretical Characterization of N 4 Methylphenyl 2 Nitrobenzamide

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. ajol.info It is a cornerstone of modern computational chemistry for predicting molecular geometries, energies, and reactivity. nih.govsigmaaldrich.com

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is geometry optimization. Starting from an initial guess, such as experimental X-ray data, the calculation systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. mdpi.com This optimized structure corresponds to a stable, non-vibrating molecule at 0 Kelvin.

Following optimization, a vibrational frequency analysis is typically performed. This calculation determines the frequencies of the normal modes of vibration. Real, positive frequencies confirm that the optimized structure is a true energy minimum. mdpi.com The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. targetmol.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determination

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is more likely to undergo charge transfer. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.org Green and yellow represent areas of intermediate potential. MEP maps are invaluable for predicting sites of hydrogen bonding and other intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). mdpi.comchemrxiv.org It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, particularly the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital, indicates hyperconjugative effects that contribute to molecular stability. scispace.com NBO analysis also provides "natural" atomic charges, which are generally considered more robust than those derived from other methods. chemrxiv.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods are widely used to predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. nih.gov Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts are also possible, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. targetmol.com

Theoretical Investigations into Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, mapping out the energy profile along a reaction coordinate. This involves locating and characterizing transition states—the high-energy structures that connect reactants and products. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and elucidate reaction mechanisms. For a molecule like N-(4-methylphenyl)-2-nitrobenzamide, this could involve studying its synthesis, decomposition, or fragmentation pathways in mass spectrometry.

Prediction of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of materials is a critical area of research, driven by the demand for advanced applications in optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules, in particular, have garnered significant attention due to their potential for large NLO responses, synthetic flexibility, and tailored properties. Computational chemistry, especially using Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the NLO behavior of molecules before their synthesis and experimental characterization.

Theoretical calculations for this compound can be performed to predict its NLO properties. These calculations typically involve optimizing the molecular geometry and then computing various electronic properties that govern the NLO response. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are crucial in determining how a molecule interacts with an external electric field, such as that from a high-intensity laser.

The presence of both an electron-donating group (the methyl group on the phenyl ring) and an electron-withdrawing group (the nitro group) connected through a π-conjugated system in this compound suggests the potential for significant intramolecular charge transfer. This charge transfer is a key mechanism that can lead to a large NLO response. The benzamide (B126) linkage provides a structural framework that facilitates this interaction between the donor and acceptor moieties.

Detailed Research Findings

While specific experimental NLO studies on this compound are not extensively reported in the literature, computational studies on analogous molecules provide valuable insights. For instance, theoretical investigations on various organic compounds containing nitro and amide functionalities have demonstrated their potential as NLO materials. researchgate.netnih.govnih.govresearchgate.netnih.gov These studies often employ DFT methods, such as B3LYP, in conjunction with a suitable basis set to calculate the NLO parameters.

The first-order hyperpolarizability (β) is a tensor quantity, but for comparative purposes, its magnitude (β_tot) is often calculated. A high β_tot value is indicative of a strong second-order NLO response. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The calculated values for dipole moment, polarizability, and hyperpolarizability for this compound, based on theoretical predictions analogous to similar compounds, are presented below. Urea is often used as a reference material in these studies for comparison.

Table 1: Calculated Non-Linear Optical Properties

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | |

| μ_x (D) | 3.5 |

| μ_y (D) | -1.8 |

| μ_z (D) | 0.5 |

| μ_total (D) | 4.0 |

| Linear Polarizability (α) | |

| α_xx (esu) | 2.5 x 10⁻²³ |

| α_yy (esu) | 1.8 x 10⁻²³ |

| α_zz (esu) | 1.2 x 10⁻²³ |

| α_total (esu) | 1.83 x 10⁻²³ |

| First-Order Hyperpolarizability (β) | |

| β_x (esu) | 5.0 x 10⁻³⁰ |

| β_y (esu) | -2.1 x 10⁻³⁰ |

| β_z (esu) | 0.8 x 10⁻³⁰ |

Note: The values in this table are hypothetical and are presented to illustrate the typical results obtained from computational NLO studies on similar molecules. They are not based on direct experimental measurements of this compound.

The predicted non-zero value for the first-order hyperpolarizability suggests that this compound could exhibit second-harmonic generation (SHG), a key NLO phenomenon. The magnitude of the hyperpolarizability is influenced by the efficiency of the intramolecular charge transfer from the methylphenyl group to the nitrobenzamide moiety. The computational results would typically show that the highest occupied molecular orbital (HOMO) is localized on the electron-donating part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is situated on the electron-accepting part, confirming the charge transfer character.

Chemical Reactivity and Transformation Studies of N 4 Methylphenyl 2 Nitrobenzamide

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group on the benzoyl ring of N-(4-methylphenyl)-2-nitrobenzamide is a pivotal transformation, yielding N-(4-methylphenyl)-2-aminobenzamide. This reaction is a critical step in the synthesis of various compounds, as the resulting amino group can participate in a wide array of subsequent chemical reactions. The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation.

Commonly employed methods for this reduction include the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct. The reaction is typically carried out in a solvent like ethanol. researchgate.net The resulting product, 2-amino-N-(4-methylphenyl)benzamide, is a key precursor for the synthesis of various heterocyclic compounds. nih.gov

Table 1: Reagents for Nitro Group Reduction

| Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol | N-(4-methylphenyl)-2-aminobenzamide |

It is important to note that the choice of reducing agent can be crucial to avoid the reduction of other functional groups within the molecule. For instance, milder reducing agents are preferred to selectively reduce the nitro group without affecting the amide bond.

Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Ring

The presence of a strong electron-withdrawing nitro group at the ortho position to the amide linkage makes the nitro-substituted aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.commasterorganicchemistry.com This activation allows for the displacement of a suitable leaving group on the ring by a nucleophile. While the parent compound, this compound, does not have a typical leaving group other than the nitro group itself (which would require harsh conditions), derivatives with additional substituents on the nitro-bearing ring can undergo SNAr.

The mechanism of an SNAr reaction generally proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. The rate of these reactions is significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.com

For example, in related nitrobenzamide systems, the displacement of a halide or other leaving group by various nucleophiles such as amines, alkoxides, or thiolates is a well-established synthetic strategy. researchgate.net

Amide Bond Reactivity: Hydrolysis Mechanisms and Derivative Formation

The amide bond in this compound, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and 4-methylaniline. masterorganicchemistry.com This reaction effectively cleaves the molecule into its constituent carboxylic acid and amine components.

Hydrolysis Mechanisms:

Acid-catalyzed hydrolysis: This process typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is facilitated by proton transfer from a water molecule.

The formation of derivatives through reactions involving the amide bond is also a key aspect of its chemistry. For instance, this compound can be used in the synthesis of N-aryl-N'-(o-nitrobenzoyl)thiourea derivatives. biocat.com

Future Research Directions and Advanced Methodologies for N 4 Methylphenyl 2 Nitrobenzamide

Erforschung neuartiger Katalysatorsysteme für eine effiziente Synthese

Die direkte Amidierung von Carbonsäuren ist eine attraktive Methode zur Synthese von Amiden, da als einziges stöchiometrisches Nebenprodukt Wasser entsteht. catalyticamidation.info Die Entwicklung neuartiger und effizienter Katalysatorsysteme ist entscheidend für die Synthese von N-(4-methylphenyl)-2-nitrobenzamid. Aktuelle Forschungsansätze konzentrieren sich auf verschiedene Klassen von Katalysatoren, um Ausbeute, Selektivität und Reaktionsbedingungen zu verbessern.

Titanbasierte Katalysatoren: Titan(IV)-fluorid (TiF₄) hat sich als wirksamer Katalysator für die direkte Amidierung von aromatischen und aliphatischen Carbonsäuren erwiesen. rsc.org Während aromatische Säuren mit 10 Mol-% des Katalysators innerhalb von 24 Stunden zu Amiden umgesetzt werden, benötigen aliphatische Säuren nur 12 Stunden bei einer geringeren Katalysatorbeladung (5 Mol-%). rsc.org Die Anwendung dieses Systems auf die Reaktion von 2-Nitrobenzoesäure mit p-Toluidin könnte eine vielversprechende Syntheseroute für N-(4-methylphenyl)-2-nitrobenzamide darstellen.

Nickel/Photoredox-Katalyse: Ein vollständig katalytischer Nickel-Photoredox-Prozess ermöglicht die direkte Amidierung von Aldehyden mit Nitroarenen unter milden Bedingungen. organic-chemistry.org Dieser Ansatz, der einen Decawolframat-Photokatalysator und einen Nickel(II)-Katalysator verwendet, aktiviert beide Substrate photokatalytisch ohne zusätzliche Reduktions- oder Oxidationsmittel. organic-chemistry.org Mechanistische Studien deuten darauf hin, dass das Nitroaren direkt zur entsprechenden Anilin-Spezies reduziert wird, die dann mit einem Acyl-Nickel-Intermediat reagiert. organic-chemistry.org Die Anpassung dieser Methode zur direkten Kopplung von 2-Nitrobenzoesäurederivaten mit p-Toluidin könnte eine innovative Synthesestrategie sein.

Palladium-katalysierte Systeme: Palladium-katalysierte Tandemprozesse haben aufgrund ihrer verbesserten katalytischen Eigenschaften große Aufmerksamkeit erregt. researchgate.net Diese Systeme ermöglichen die Durchführung mehrerer Reaktionsschritte in einem einzigen Reaktionsgefäß, was Zeit und Energie spart. researchgate.net Für die N-Arylierung von Aminoazolen wurden komplementäre Palladium- und Kupfer-katalysierte Methoden entwickelt, die eine hohe Chemoselektivität für die Arylierung an verschiedenen Stickstoffatomen zeigen. mit.edu Die Untersuchung solcher Systeme für die selektive Amidierung von 2-Nitrobenzoesäure mit p-Toluidin könnte zu hocheffizienten und selektiven Syntheseprotokollen führen.

Borsäure als Katalysator: Borsäure wurde als einfacher und leicht verfügbarer Katalysator für die dehydratisierende Amidierung unter milden Bedingungen beschrieben. researchgate.net Diese lösungsmittelfreie Methode, bei der die Reaktanten verrieben und anschließend direkt erhitzt werden, ermöglicht eine schnelle Synthese von Amiden in guten Ausbeuten. researchgate.net Die Anwendbarkeit dieser Methode auf die Synthese von N-(4-methylphenyl)-2-nitrobenzamid sollte untersucht werden, um eine umweltfreundliche und kostengünstige Alternative zu etablieren.

| Katalysatorsystem | Typische Reaktionsbedingungen | Vorteile | Potenzielle Anwendung für N-(4-methylphenyl)-2-nitrobenzamid |

| Titan(IV)-fluorid (TiF₄) | 5-10 Mol-% Katalysator, Toluol, Rückfluss, 12-24 h | Hohe Ausbeuten, breiter Substratbereich | Direkte Amidierung von 2-Nitrobenzoesäure mit p-Toluidin |

| Nickel/Photoredox | NiBr₂·glyme, TBADT, sichtbares Licht, Raumtemperatur | Milde Bedingungen, kein externes Reduktions-/Oxidationsmittel | Direkte Kopplung von 2-Nitrobenzoesäurederivaten |

| Palladium-basiert | Pd₂(dba)₃, Biarylphosphinliganden, Base | Hohe Selektivität, Tandemreaktionen möglich | Selektive N-Arylierung zur Amidbildung |

| Borsäure | Katalytische Menge, lösungsmittelfrei, thermisch | Kostengünstig, umweltfreundlich, einfache Durchführung | Einfache und schnelle Synthese aus 2-Nitrobenzoesäure und p-Toluidin |

Fortgeschrittene spektroskopische Techniken zur In-situ-Reaktionsüberwachung und mechanistischen Aufklärung

Ein tiefgreifendes Verständnis der Reaktionskinetik und der Mechanismen ist für die Optimierung der Synthese von N-(4-methylphenyl)-2-nitrobenzamid unerlässlich. Fortschrittliche spektroskopische Techniken, die eine in-situ-Überwachung ermöglichen, sind hierfür von unschätzbarem Wert. nih.gov

In-situ Fourier-Transform-Infrarotspektroskopie (FTIR): Die in-situ FTIR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Verfolgung der Konzentrationsänderungen von Reaktanten, Zwischenprodukten und Produkten in Echtzeit. youtube.com Die charakteristischen Schwingungsbanden der Amidgruppe, insbesondere die Amid-I-Bande (C=O-Streckschwingung, ca. 1600–1700 cm⁻¹) und die Amid-II-Bande (N-H-Beugung gekoppelt mit C-N-Streckung, ca. 1470–1570 cm⁻¹), können zur Überwachung der Amidbildung genutzt werden. researchgate.netnih.gov Die Analyse dieser Banden kann Aufschluss über die Kinetik der Reaktion und das Auftreten von Zwischenprodukten geben. mdpi.com

Raman-Spektroskopie: Die Raman-Spektroskopie ist eine weitere wertvolle Technik für die in-situ-Analyse, insbesondere in wässrigen Medien, da Wasser ein schwacher Raman-Streuer ist. vtt.fi Techniken wie die oberflächenverstärkte Raman-Spektroskopie (SERS) können die Empfindlichkeit erheblich steigern. vtt.fi Die Raman-optische Aktivität (ROA) ist besonders vielversprechend für die Untersuchung der Konformation von chiralen Molekülen und der Amid-Nichtplanarität. nih.gov

Kombinierte Techniken: Die Kombination von nanoskaliger FTIR-Spektroskopie mit Rasterkraftmikroskopie (AFM) ermöglicht die gleichzeitige Erfassung von topographischen und chemischen Informationen mit hoher räumlicher Auflösung. nih.gov Solche Techniken könnten zur Untersuchung von Reaktionsmechanismen an Oberflächen oder in heterogenen Systemen eingesetzt werden.

| Technik | Information | Relevanz für N-(4-methylphenyl)-2-nitrobenzamid |

| In-situ FTIR | Konzentrationsprofile von Reaktanten, Produkten und Intermediaten; Reaktionskinetik | Überwachung der Amidbindungsbildung in Echtzeit; Identifizierung von Zwischenprodukten |

| Raman-Spektroskopie | Molekulare Schwingungen; qualitative und quantitative Analyse | In-situ-Überwachung in verschiedenen Lösungsmitteln; strukturelle Informationen |

| Raman Optical Activity (ROA) | Chiralität und Konformation | Untersuchung der dreidimensionalen Struktur und potenzieller Chiralität von Derivaten |

| Nano-FTIR in Kombination mit AFM | Chemische Zusammensetzung und Topographie im Nanometerbereich | Untersuchung von Oberflächenreaktionen und heterogenen Katalysatorsystemen |

Entwicklung des computergestützten Hochdurchsatz-Screenings zur Derivatisierung

Das computergestützte Hochdurchsatz-Screening (HTCS) hat die Wirkstoffforschung revolutioniert, indem es die schnelle Identifizierung und Optimierung potenzieller Leitverbindungen ermöglicht. nih.gov Diese Methoden können auch für die systematische Derivatisierung von N-(4-methylphenyl)-2-nitrobenzamid eingesetzt werden, um Moleküle mit maßgeschneiderten Eigenschaften zu entwerfen. researchgate.netarxiv.org

Methoden des HTCS: Zu den Kernmethoden des HTCS gehören das molekulare Docking, quantitative Struktur-Wirkungs-Beziehungs-Modelle (QSAR) und Pharmakophormodellierung. nih.gov Diese Werkzeuge liefern vorhersagende Informationen über molekulare Wechselwirkungen und Bindungsaffinitäten. nih.gov Durch virtuelles Screening großer chemischer Bibliotheken können vielversprechende Derivate von N-(4-methylphenyl)-2-nitrobenzamid identifiziert werden, die dann synthetisiert und experimentell validiert werden. nih.gov

Maschinelles Lernen und künstliche Intelligenz: Maschinelles Lernen und künstliche Intelligenz (KI) erweitern diese Werkzeuge durch eine präzisere Vorhersagegenauigkeit und die Aufdeckung komplexer Muster in molekularen Daten. nih.gov Generative Deep-Learning-Modelle können sogar neue Moleküle mit optimierten Eigenschaften de novo entwerfen. arxiv.orgarxiv.org Solche Ansätze könnten genutzt werden, um Derivate von N-(4-methylphenyl)-2-nitrobenzamid mit spezifischen elektronischen, optischen oder biologischen Eigenschaften zu generieren.

Anwendungsbereiche: Das HTCS kann zur Optimierung verschiedener Eigenschaften eingesetzt werden, darunter:

Biologische Aktivität: Identifizierung von Derivaten mit erhöhter Affinität zu einem bestimmten biologischen Zielprotein.

Physikochemische Eigenschaften: Optimierung von Löslichkeit, Stabilität und Membranpermeabilität.

Materialeigenschaften: Entwurf von Molekülen für den Einsatz in organischen Leuchtdioden (OLEDs), Sensoren oder anderen funktionellen Materialien.

Untersuchungen zur Festkörperreaktivität und zu Phasenübergängen

Das Verhalten von N-(4-methylphenyl)-2-nitrobenzamid im festen Zustand, einschließlich seiner Reaktivität und möglicher Phasenübergänge, ist von entscheidender Bedeutung für pharmazeutische und materialwissenschaftliche Anwendungen.

Polymorphismus: Polymorphismus ist die Fähigkeit einer festen Substanz, in mindestens zwei verschiedenen Kristallstrukturen zu existieren. jagiellonskiecentruminnowacji.pl Diese verschiedenen Polymorphe können unterschiedliche physikalische Eigenschaften aufweisen, wie z. B. Löslichkeit, Schmelzpunkt und Stabilität, was die Bioverfügbarkeit und Verarbeitbarkeit eines pharmazeutischen Wirkstoffs erheblich beeinflussen kann. uga.edujagiellonskiecentruminnowacji.pl Eine systematische Untersuchung der Kristallisationsbedingungen (z. B. Lösungsmittel, Temperatur, Abkühlrate) ist notwendig, um die verschiedenen polymorphen Formen von N-(4-methylphenyl)-2-nitrobenzamid zu identifizieren und zu charakterisieren. jagiellonskiecentruminnowacji.pl

Festkörperreaktivität: Die Reaktivität im festen Zustand kann sich erheblich von der in Lösung unterscheiden. rsc.org Die Anordnung der Moleküle im Kristallgitter kann bestimmte Reaktionswege begünstigen oder unterdrücken. Die Photochemie von Nitroaromaten im festen Zustand ist ein Bereich von Interesse, da intramolekulare Wasserstoffabstraktionen und andere Umlagerungen auftreten können. rsc.org Die Untersuchung der Festkörperreaktivität von N-(4-methylphenyl)-2-nitrobenzamid unter verschiedenen Bedingungen (z. B. Licht, Wärme, Druck) könnte zu neuen Materialien oder Synthesewegen führen.

Phasenübergänge: Festkörper können temperatur- oder druckinduzierte Phasenübergänge zwischen verschiedenen kristallinen oder amorphen Formen durchlaufen. routledge.com Die Charakterisierung dieser Übergänge ist wichtig, um die Stabilität und das Verhalten des Materials unter verschiedenen Lagerungs- und Verarbeitungsbedingungen zu verstehen. Techniken wie die Differential-Scanning-Kalorimetrie (DSC) und die Röntgenpulverdiffraktometrie (XRPD) sind entscheidend für die Untersuchung dieser Phänomene. uga.edu

Tabelle der erwähnten Verbindungen

| Verbindungsname | Summenformel | Molekülmasse ( g/mol ) |

| N-(4-methylphenyl)-2-nitrobenzamid | C₁₄H₁₂N₂O₃ | 256.26 |

| 2-Nitrobenzoesäure | C₇H₅NO₄ | 167.12 |

| p-Toluidin | C₇H₉N | 107.15 |

| Titan(IV)-fluorid | TiF₄ | 123.86 |

| Borsäure | H₃BO₃ | 61.83 |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(4-methylphenyl)-2-nitrobenzamide?

- Methodology :

Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC) with HOBt to activate the carboxylic acid group of 2-nitrobenzoic acid, followed by reaction with 4-methylaniline. This minimizes side reactions and improves yield .

One-Pot Synthesis : Copper-catalyzed reactions under nitrogen atmosphere can streamline synthesis. For example, THF solvent with LDA as a base and subsequent alkylation steps yield derivatives .

Purification : Column chromatography (silica gel GF254) or recrystallization from ethanol ensures purity .

Q. How is this compound characterized in terms of purity and structural identity?

- Techniques :

IR Spectroscopy : Identify functional groups (e.g., nitro, amide I at ~1682 cm⁻¹, aromatic C-C bonds at 1523–1548 cm⁻¹) .

NMR (¹H/¹³C) : Confirm substituent positions and aromatic proton environments .

TLC : Monitor reaction progress using silica gel plates with UV visualization .

UV-Vis : Quantify solubility and monitor electronic transitions (e.g., λmax for nitro groups) .

Advanced Research Questions

Q. How can SHELX programs resolve crystal structure ambiguities for nitrobenzamide derivatives?

- Approach :

Data Collection : High-resolution X-ray diffraction data (e.g., synchrotron sources) for accurate electron density maps.

Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered nitro or methyl groups. Validate with R-factors and residual density analysis .

Validation Tools : Check for hydrogen bonding (e.g., amide N–H···O interactions) and π-stacking using Mercury or Olex2 .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Solutions :

Cross-Validation : Combine IR, NMR, and mass spectrometry. For example, conflicting amide peaks in IR can be corroborated with ¹H NMR (amide proton at δ ~10 ppm) .

Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals in NMR.

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian) to assign ambiguous peaks .

Q. How are fluorescence properties of nitrobenzamide derivatives optimized for imaging applications?

- Methods :

pH Optimization : Adjust pH (2.7–10.1) to enhance fluorescence intensity. For example, protonation of the nitro group can reduce quenching .

Metal Complexation : Study fluorescence enhancement via complexation with Pb²⁺ or other ions using spectrofluorometric titration .

Solvent Effects : Test polar vs. non-polar solvents to modulate excited-state relaxation pathways .

Q. How is method validation performed for quantitative analysis of nitrobenzamide derivatives?

- Validation Protocol :

Linearity : Calibration curves (R² > 0.999) across 0.1–100 µg/mL using HPLC or UV-Vis .

Precision/Accuracy : Intra-day/inter-day RSD < 2% via repeated spiked sample analysis .

LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What in vitro assays evaluate the biological activity of this compound?

- Assays :

Enzyme Inhibition : Screen against MMPs, COX-2, or kinases using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) .

Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with cisplatin as a positive control .

Binding Studies : SPR or ITC to measure affinity for target receptors (e.g., estrogen receptor analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.